molecular formula C19H25N3O4S B12203584 ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate

ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate

Cat. No.: B12203584
M. Wt: 391.5 g/mol
InChI Key: VMGALEBNCVUTDZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a benzazepine ring, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Benzazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group:

    Acetylation: The sulfanyl group is then acetylated using acetic anhydride or acetyl chloride.

    Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the ester group is formed by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzazepine and piperazine rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzazepine and piperazine derivatives.

Scientific Research Applications

Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and functional groups.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics can provide insights into its potential as a drug candidate.

    Industrial Applications: Its unique structure makes it a candidate for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzazepine ring can interact with neurotransmitter receptors, while the piperazine ring may enhance its binding affinity. The sulfanyl and ester groups can modulate its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Methyl 4-{[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetyl}piperazine-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The unique combination of the benzazepine, piperazine, and ester functional groups in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N3O4S

Molecular Weight

391.5 g/mol

IUPAC Name

ethyl 4-[2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H25N3O4S/c1-2-26-19(25)22-11-9-21(10-12-22)17(23)13-27-16-8-7-14-5-3-4-6-15(14)20-18(16)24/h3-6,16H,2,7-13H2,1H3,(H,20,24)

InChI Key

VMGALEBNCVUTDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2CCC3=CC=CC=C3NC2=O

Origin of Product

United States

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